(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile
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Description
(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.324. The purity is usually 95%.
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Biological Activity
(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research sources.
Chemical Structure and Properties
The compound features a unique structure characterized by a trifluoromethyl group, a pyridine moiety, and a dimethylamino group, which contribute to its biological activity. The molecular formula is C18H17F3N2O2 with a molecular weight of approximately 364.34 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives containing similar structural motifs can inhibit cancer cell proliferation.
- Antimicrobial Properties : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Anticancer Activity
A study focusing on trifluoromethylpyridine derivatives found that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, the compound exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting significant anticancer potential .
Antimicrobial Properties
The antimicrobial efficacy of related compounds was evaluated against common bacterial strains. A notable study reported that certain trifluoromethyl-containing compounds demonstrated higher antibacterial activity compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Enzyme Inhibition
Research has indicated that compounds similar to this compound can inhibit enzymes involved in nucleotide metabolism, which is crucial for both cancer and viral replication . This inhibition could lead to reduced proliferation of cancer cells and viral pathogens.
Case Study 1: Anticancer Efficacy
In vitro studies on derivatives of this compound demonstrated significant cytotoxic effects on A431 vulvar epidermal carcinoma cells. The study reported an IC50 value of approximately 15 µM, suggesting effective inhibition of cell growth .
Case Study 2: Antimicrobial Screening
A screening assay conducted on several derivatives showed that those containing the trifluoromethyl group had enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative achieved a minimum inhibitory concentration (MIC) of 32 µg/mL .
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Anticancer | A431 Vulvar Carcinoma Cells | Cytotoxicity | 15 µM |
Antimicrobial | Staphylococcus aureus | Inhibition | 32 µg/mL |
Enzyme Inhibition | Nucleotide Metabolism Enzymes | Reduced activity | Not specified |
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-24(2)11-12(9-22)17(25)16-7-6-15(10-23-16)26-14-5-3-4-13(8-14)18(19,20)21/h3-8,10-11H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIPOQVVMBETGW-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.